Methyltetrazine-Sulfo-NHS Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

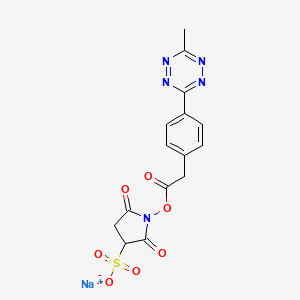

Methyltetrazine-Sulfo-NHS ester is a water-soluble amine-reactive membrane impermeable labeling reagent. It is useful for applications that are intolerant of organic solvents and can be used to efficiently label antibodies, proteins, and other primary amine-containing macromolecules with the tetrazine moiety in 100% aqueous solution.

Wissenschaftliche Forschungsanwendungen

Bioconjugation Techniques : Methyltetrazine-Sulfo-NHS Ester is extensively used in various bioconjugation techniques. These include protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. It's also employed in the chemical synthesis of peptides. The reactions involving NHS esters are generally high-yield and reliable, although they are sensitive to air moisture and water traces in solvents (Klykov & Weller, 2015).

Protein Derivatization : A water-soluble sulfo-3H-indocyanine dye, an active N-hydroxysuccinimide ester, was used for protein derivatization. This resulted in enhanced detection sensitivity for protein analysis, suggesting its potential in detecting low-abundance proteins, especially in quantitative protein analysis (Qiao et al., 2009).

Quantitative Assay and Reaction Kinetics : NHS esters like Methyltetrazine-Sulfo-NHS Ester can be quantitatively analyzed using spectrophotometric methods. This facilitates determining the concentration and purity of active esters, examining hydrolysis, and aminolysis half-lives in different reaction conditions, crucial for optimizing the use of active esters (Presentini, 2017).

Gas-Phase Covalent Modification : The ester has been used in the covalent modification of primary amine groups in multiply protonated or deprotonated polypeptides in the gas phase. This modification allows attaching a wide range of chemical groups to gaseous peptides and proteins, and selectively modifying other analytes containing free primary amine groups (Mentinova & McLuckey, 2010).

Mucoadhesiveness : NHS esters, including Methyltetrazine-Sulfo-NHS Ester, have been compared with thiomers for their mucoadhesiveness. They show high mucoadhesive properties due to the formation of covalent bonds with the mucus, beneficial in medical and pharmaceutical applications (Leichner et al., 2019).

Electrogenerated Chemiluminescence : Methyltetrazine-Sulfo-NHS Ester has been used in electrogenerated chemiluminescence (ECL) systems for rapid, specific, and low-cost detections, including environmental analysis, clinical diagnostics, and food safety (Saqib et al., 2019).

Chemical Cross-linking : NHS esters are used for chemical cross-linking of lysine residues in proteins. Their reactivity has been observed not only with lysines but also with serines, tyrosines, and threonines, making them versatile for protein structural studies (Kalkhof & Sinz, 2008).

Preparation of Polyacrylamide Gels : A novel method using NHS esters for the preparation of polyacrylamide gels has been developed. This method enables increased stability in protein coating, essential for studying cell-extracellular matrix mechanical interactions (Kumai et al., 2021).

Eigenschaften

Produktname |

Methyltetrazine-Sulfo-NHS Ester |

|---|---|

Molekularformel |

C15H12N5NaO7S |

Molekulargewicht |

429.34 |

IUPAC-Name |

sodium 1-(2-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetoxy)-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C15H13N5O7S.Na/c1-8-16-18-14(19-17-8)10-4-2-9(3-5-10)6-13(22)27-20-12(21)7-11(15(20)23)28(24,25)26;/h2-5,11H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1 |

InChI-Schlüssel |

DSVIJQIFAWOGME-UHFFFAOYSA-M |

SMILES |

O=C(ON1C(CC(S(=O)(O[Na])=O)C1=O)=O)CC(C=C2)=CC=C2C3=NN=C(C)N=N3 |

Aussehen |

Solid powder |

Reinheit |

>90% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Methyltetrazine-Sulfo-NHS ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B1193108.png)

![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid](/img/structure/B1193110.png)